molecular formula C21H24N6O B4987963 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine

Cat. No. B4987963
M. Wt: 376.5 g/mol
InChI Key: UMMXKDLMKKTHFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine, also known as DMPP, is a novel compound that has been studied for its potential therapeutic uses. DMPP is a pyridazine derivative that has been synthesized through a multistep process.

Mechanism of Action

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine exerts its therapeutic effects through various mechanisms of action. 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine has been shown to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are involved in cell growth and survival pathways. 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine has also been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is involved in the regulation of inflammation. In addition, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in energy homeostasis.
Biochemical and Physiological Effects:
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine has been shown to have various biochemical and physiological effects. 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In addition, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine has several advantages for lab experiments. 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine is a relatively stable compound that can be easily synthesized in large quantities. 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine has also been shown to have low toxicity and good solubility in aqueous and organic solvents. However, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine has some limitations for lab experiments. 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine is a relatively new compound that has not been extensively studied, and its pharmacokinetics and pharmacodynamics are not well understood. In addition, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine may have off-target effects that need to be carefully evaluated.

Future Directions

There are several future directions for 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine research. 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine may have potential therapeutic uses in various diseases such as cancer, inflammation, and neurological disorders. Further studies are needed to evaluate the pharmacokinetics and pharmacodynamics of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine and its potential off-target effects. In addition, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine may have potential synergistic effects when used in combination with other drugs. Further studies are needed to evaluate the efficacy and safety of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine in combination with other drugs. Finally, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine may have potential uses as a chemical probe to study the mechanisms of action of various signaling pathways.

Synthesis Methods

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine has been synthesized through a multistep process that involves the reaction of 3,5-dimethyl-1H-pyrazole with 2-methylbenzoyl chloride to produce 3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazole. This intermediate is then reacted with 1,4-dichloro-2,5-dimethyl-3,6-diazapyridazine to produce 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine. The synthesis method has been optimized to achieve high yields and purity of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine.

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine has been studied for its potential therapeutic uses in various diseases such as cancer, inflammation, and neurological disorders. 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine has been studied for its potential neuroprotective effects in neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O/c1-15-6-4-5-7-18(15)21(28)26-12-10-25(11-13-26)19-8-9-20(23-22-19)27-17(3)14-16(2)24-27/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMXKDLMKKTHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)piperazin-1-yl]pyridazine

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